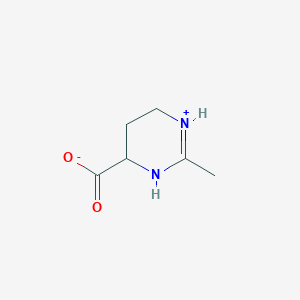

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Overview

Description

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Biological Activity

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine, also known as THP(B), is a compound of significant interest due to its biological activities, particularly its role as an osmoprotectant in various bacterial species. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its zwitterionic nature and half-chair conformation in solution. This structural configuration is crucial for its interaction with biological molecules and its protective effects under stress conditions. The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 154.17 g/mol |

| Zwitterionic Form | Exists as a zwitterion in aqueous solution |

| Conformation | Half-chair conformation |

Osmoprotective Role

Research indicates that this compound acts as an effective osmoprotectant. It accumulates in bacterial cells under osmotic and heat stress conditions, such as high salinity or elevated temperatures. This accumulation helps stabilize proteins and cellular structures, enabling bacteria like Streptomyces and Escherichia coli to survive adverse environmental conditions .

The mechanism through which THP(B) exerts its protective effects involves:

- Stabilization of Proteins : By interacting with proteins and cellular membranes, THP(B) prevents denaturation caused by high osmotic pressure.

- Hydration Shell Influence : The zwitterionic nature allows THP(B) to enhance the hydration shell around biomolecules, which is vital for maintaining their functional integrity under stress .

Case Studies

- Stress Response in Streptomyces Strains

- Impact on DNA Interaction

Comparative Analysis with Similar Compounds

THP(B) shares structural similarities with ectoine and hydroxyectoine, both known for their osmoprotective properties. Comparative studies reveal that while ectoine primarily protects against osmotic stress, THP(B) also exhibits unique effects on enzymatic activities related to DNA metabolism .

| Compound | Osmoprotective Activity | Effect on Enzymes |

|---|---|---|

| THP(B) | High | Inhibits EcoRI |

| Ectoine | High | Minimal effect on DNase I |

| Hydroxyectoine | Moderate | Inhibits EcoRI more effectively |

Synthesis and Applications

The synthesis of THP(B) can be achieved through various chemical routes involving the reaction of tetrahydropyrimidines with carboxylating agents. Its derivatives have shown promise in the development of bioactive compounds used in pharmaceuticals and agricultural applications .

Scientific Research Applications

Antimicrobial Agent

THP(B) has been studied for its potential as an antimicrobial agent . Its structural similarity to other biologically active compounds suggests it may inhibit the growth of certain bacteria. Preliminary studies indicate that it can interact with bacterial membranes or metabolic pathways.

Drug Development Scaffold

The compound serves as a scaffold for drug development. Scaffolds are essential in medicinal chemistry as they provide a core structure that can be modified to enhance potency or selectivity for specific biological targets. The unique properties of THP(B) make it a promising candidate for further exploration in this context.

Gene Therapy and Drug Delivery

Research indicates that THP(B) can effectively bind to DNA and RNA sequences. This binding affinity suggests potential applications in gene therapy and as a component in drug delivery systems. Its ability to interact with nucleic acids may facilitate targeted therapeutic interventions .

Osmoprotectant Role

THP(B) has been identified as an osmoprotectant in certain bacterial strains, helping them withstand osmotic and heat stress. This protective role is crucial for maintaining cellular integrity under adverse environmental conditions .

Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of THP(B) against several bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Study 2: Gene Delivery Systems

Another research focused on the binding interactions between THP(B) and oligonucleotides. The findings demonstrated that THP(B) could form stable complexes with nucleic acids, enhancing its prospects as a drug delivery vehicle for gene therapy applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | Contains a tetrahydropyrimidine ring and carboxyl group | Exhibits significant biological activity |

| 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | Hydroxy group addition | Enhanced solubility and potential for different biological activity |

| 2-Amino-4-carboxy-3,4-dihydropyrimidine | Amino group instead of methyl | Different reactivity profile due to amino group |

The unique combination of functional groups in THP(B) contributes to its distinctive reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name |

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117305-84-7, 96702-03-3 | |

| Record name | 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ectoine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological function of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (ectoine) in bacteria?

A1: Ectoine acts as a potent osmoprotectant in various bacteria, helping them survive under high osmotic stress conditions like high salinity. [, ] This organic compound accumulates intracellularly and stabilizes proteins and cell structures against denaturation caused by high salt concentrations. []

Q2: How does the structure of ectoine contribute to its osmoprotective properties?

A2: Ectoine exists as a zwitterion in solution, with a negatively charged carboxyl group and a positively charged tetrahydropyrimidine ring. [] This zwitterionic nature allows ectoine to interact favorably with water molecules and influence the hydration shell around biomolecules, thus protecting them from osmotic stress. [, ]

Q3: How does ectoine affect the activity of enzymes involved in DNA metabolism?

A3: Research suggests that ectoine can inhibit certain type II restriction endonucleases, particularly EcoRI, by interfering with their DNA binding activity. [] This inhibition appears to be concentration-dependent and more pronounced with 2-Methyl-4-carboxy,5-hydroxy-3,4,5,6-tetrahydropyrimidine (hydroxyectoine), a hydroxylated derivative of ectoine. [] Interestingly, ectoine does not significantly impact the activity of DNase I, RNase A, or Taq DNA polymerase, suggesting a degree of selectivity in its interactions with DNA-binding proteins. []

Q4: Beyond osmoprotection, what other protective effects does ectoine exhibit?

A4: Studies indicate that both ectoine and hydroxyectoine can protect DNA from damage induced by DNA-binding drugs, chemical carcinogens, and radiation. [] This protective effect likely stems from ectoine's ability to stabilize DNA structure and potentially interfere with the binding of damaging agents.

Q5: How does the uptake of ectoine compare to its synthesis in halotolerant bacteria?

A5: Halotolerant Brevibacterium sp. JCM 6894 shows a preference for ectoine uptake over de novo synthesis when subjected to osmotic upshifts. [] This uptake directly correlates with improved growth rates, suggesting the importance of efficient ectoine transport mechanisms for rapid adaptation to high salinity environments. []

Q6: Are there any known analytical methods to study ectoine?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful tool for studying ectoine accumulation and metabolism in bacterial cells. [] This technique allows researchers to track the intracellular levels of ectoine and other metabolites in response to osmotic and temperature stresses. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.